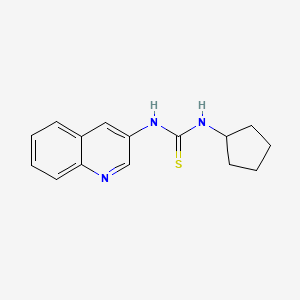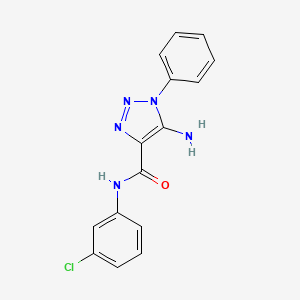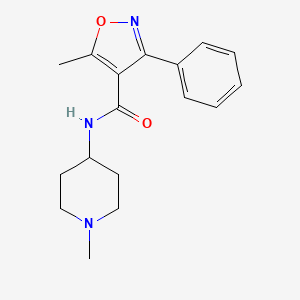
N-cyclopentyl-N'-3-quinolinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-3-quinolinylthiourea (CPTU) is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. It belongs to the class of thiourea compounds, which are known for their diverse biological activities. CPTU has been shown to exhibit promising pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The exact mechanism of action of N-cyclopentyl-N'-3-quinolinylthiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-3-quinolinylthiourea exerts its pharmacological effects by modulating various signaling pathways. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-cyclopentyl-N'-3-quinolinylthiourea has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects
N-cyclopentyl-N'-3-quinolinylthiourea has been shown to exhibit various biochemical and physiological effects. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to reduce the replication of viruses such as influenza A virus and hepatitis C virus.
实验室实验的优点和局限性
N-cyclopentyl-N'-3-quinolinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed by various analytical techniques. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with N-cyclopentyl-N'-3-quinolinylthiourea. For instance, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea may exhibit off-target effects, which may limit its clinical application.
未来方向
There are several future directions for the research on N-cyclopentyl-N'-3-quinolinylthiourea. One potential direction is to investigate the molecular targets of N-cyclopentyl-N'-3-quinolinylthiourea and elucidate its mechanism of action. This would enable the optimization of N-cyclopentyl-N'-3-quinolinylthiourea's pharmacological effects and facilitate its clinical application. Another potential direction is to explore the potential of N-cyclopentyl-N'-3-quinolinylthiourea as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, the development of novel analogs of N-cyclopentyl-N'-3-quinolinylthiourea with improved pharmacological properties could be another potential direction for future research.
合成方法
N-cyclopentyl-N'-3-quinolinylthiourea can be synthesized by reacting cyclopentyl isothiocyanate with 3-quinoline amine in the presence of a base such as potassium carbonate. The reaction yields a white solid, which can be purified by recrystallization. The chemical structure of N-cyclopentyl-N'-3-quinolinylthiourea can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-N'-3-quinolinylthiourea has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to possess antiviral activity against viruses such as influenza A virus and hepatitis C virus.
属性
IUPAC Name |
1-cyclopentyl-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFZWRLRLCHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-quinolin-3-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)


![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5181602.png)
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)